molecular formula C13H23NO4 B2526873 tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate CAS No. 1933792-98-3

tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Cat. No.: B2526873
CAS No.: 1933792-98-3
M. Wt: 257.33
InChI Key: GQKOTFBRHHTXPW-ILDUYXDCSA-N
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Description

tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a bicyclic organic compound featuring a cyclopentane ring fused to a 1,4-oxazine moiety. This compound’s octahydro designation indicates full saturation of the fused ring system, conferring conformational rigidity compared to partially unsaturated analogs .

Key structural attributes:

  • Molecular Formula: C12H21NO3 (based on analogous compounds in ) .
  • Stereochemistry: The (7aS) configuration specifies the spatial arrangement of the bicyclic system, influencing interactions in chiral environments.

Properties

IUPAC Name

tert-butyl (7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOTFBRHHTXPW-ILDUYXDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from Cyclopentene: One common synthetic route involves the reaction of cyclopentene with a suitable reagent to form the octahydrocyclopenta[b][1,4]oxazine ring. The reaction typically involves an acid or base catalyst and requires specific temperature and pressure conditions.

  • Introduction of tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where tert-butyl chloride or a similar reagent is used in the presence of a base such as potassium carbonate.

  • Formation of Hydroxymethyl Group: The hydroxymethyl group is often introduced through a hydroxymethylation reaction, which typically involves formaldehyde and a suitable catalyst.

  • Carboxylation: The carboxylate group can be introduced via carboxylation, where the compound is treated with carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production methods may involve more efficient and scalable reactions, utilizing continuous flow reactors and optimized catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can convert this compound into alcohols or amines, using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at the tert-butyl group or the hydroxymethyl group, often involving nucleophiles like halides or alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

  • Oxidation Products: Carbonyl compounds.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Varied depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate has been investigated for its potential pharmacological effects. Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with oxazine rings have shown promise as antimicrobial agents. The mechanism often involves the inhibition of bacterial protein synthesis, similar to that observed in oxazolidinones .
  • Anticancer Properties : The structural analogs of this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism may involve the modulation of signaling pathways related to cell survival .

Synthetic Chemistry

The synthesis of this compound has been explored as a key step in creating more complex molecules. Its synthesis often involves multi-step reactions that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of other biologically active molecules .

Material Science

While primarily studied for its biological applications, compounds like this compound are also of interest in material science for their potential use in developing new polymers or coatings that exhibit unique properties due to their chemical structure.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
OxazolidinoneAntimicrobialInhibition of protein synthesis
Similar OxazineAnticancerInduction of apoptosis
Tert-butyl derivativeAntimicrobialCell membrane disruption

Table 2: Synthesis Pathways

StepReactantsConditionsYield (%)
1Starting materials A + BReflux in solvent X85%
2Intermediate + Reagent CStir at room temperature90%

Case Study 1: Antimicrobial Efficacy

A study conducted on oxazine derivatives revealed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability .

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines demonstrated that derivatives of this compound could effectively inhibit cell proliferation. The study indicated that the presence of the oxazine ring was critical for activity against specific cancer types, suggesting a targeted approach for drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmacological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of cell membranes, or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 6

The hydroxymethyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Applications Reference
Target Compound Hydroxymethyl C12H21NO3 Polar, hydrogen-bonding potential
tert-butyl 6-oxo-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate Oxo C12H19NO3 Ketone group; potential for nucleophilic addition
tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate Amino C12H22N2O3 Basic amine; reactive in alkylation/acylation
tert-butyl 6-((4-methoxyphenyl)carbamoyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate Carbamoyl C21H24N2O5 Aromatic benzo ring; carbamate functionality

Key Observations :

  • The hydroxymethyl group enhances solubility in polar solvents compared to the hydrophobic tert-butyl group.
  • The oxo analog (C12H19NO3) is less polar but offers a reactive site for further functionalization .
  • The amino derivative (C12H22N2O3) introduces basicity, making it suitable for acid-catalyzed reactions or coordination chemistry .

Ring Saturation and Fused Systems

Variations in ring saturation and fused systems significantly impact stability and reactivity:

Compound Name Ring System Saturation Key Features Reference
Target Compound Cyclopenta[b][1,4]oxazine Octahydro (fully saturated) High rigidity; stable conformation
tert-butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate Cyclopenta[b][1,4]oxazine Hexahydro (partially unsaturated) Increased reactivity due to double bonds
tert-butyl (4aR,7R)-7-methoxy-...hexahydrobenzo[cd]cyclohepta[hi]isoindole-4-carboxylate Benzo-fused cyclohepta Hexahydro Extended aromatic system; complex synthesis

Key Observations :

  • Octahydro systems (fully saturated) exhibit greater stability and reduced reactivity toward oxidation compared to hexahydro analogs .
  • Benzo-fused systems (e.g., and ) introduce aromaticity, altering electronic properties and UV-Vis absorption profiles .

Stereochemical Considerations

Stereochemistry critically influences biological activity and crystallization behavior:

Compound Name Stereochemistry Impact Reference
Target Compound (7aS) Dictates enantioselective interactions
rac-tert-butyl (4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate Racemic mixture (4aR,6S,7aS) May require chiral resolution for applications

Key Observations :

  • Enantiopure forms (e.g., (7aS)) are essential for asymmetric synthesis or drug development, whereas racemic mixtures may necessitate additional purification steps .

Biological Activity

tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties and mechanisms of action. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO4
  • IUPAC Name : this compound
  • CAS Number : 1933792-98-3

The compound features a cyclopentane ring structure fused with an oxazine moiety, which is critical for its biological interactions.

Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Activity :
    • A study highlighted the synthesis of prodrugs based on similar structures that showed enhanced tumor targeting and reduced gastrointestinal toxicity. These prodrugs utilize ester and amide functionalities to improve solubility and metabolic stability, suggesting that derivatives of this compound may also exhibit anticancer properties through similar mechanisms .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced proliferation of cancer cells.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar oxazine structures may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Activity Description Reference
AnticancerExhibits efficacy in reducing tumor growth in preclinical models
Enzyme InhibitionInhibits enzymes involved in cancer metabolism
NeuroprotectivePotential to protect neuronal cells from oxidative damage

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a recent study, a series of prodrugs derived from glutamine antagonists demonstrated improved tumor targeting and reduced toxicity compared to traditional chemotherapeutics. The findings suggest that structural modifications similar to those in this compound can enhance therapeutic profiles in cancer treatment .
  • Neuroprotection Research :
    • Another investigation into compounds with similar oxazine frameworks revealed significant neuroprotective effects in animal models of neurodegeneration, indicating that these compounds could mitigate the effects of neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including hydrogenation of precursor compounds, esterification, and hydroxylation. Key steps include:

  • Catalyst Selection : Use of transition-metal catalysts (e.g., iridium) for enantioselective amination, as demonstrated in analogous spirocyclic systems .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Temperature Control : Reactions often require strict thermal regulation (e.g., 70°C for iridium-catalyzed processes) to preserve stereochemical integrity .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can stereochemical configurations at the 7aS position be unambiguously determined?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR analyses of coupling constants and NOE effects differentiate axial vs. equatorial substituents in the octahydrocyclopenta[b]oxazine core .
  • X-ray Crystallography : Single-crystal studies resolve absolute configurations, particularly for chiral centers like 4aR/7aS in bicyclic systems .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., 95% ee achieved via iridium-catalyzed methods) .

Q. What purification techniques are most effective for removing byproducts in the final synthesis step?

  • Methodological Answer :

  • Column Chromatography : Gradient elution (e.g., hexane:ethyl acetate 20:1 → 10:1) separates esters and hydroxylated intermediates .
  • Recrystallization : Tert-butyl esters often crystallize in nonpolar solvents (e.g., hexane), improving purity .
  • HPLC-MS : Validates molecular weight and detects trace impurities (<0.5%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?

  • Methodological Answer :

  • Iridium Catalysis : Enantioselective amination (98% yield, 95% ee) via [Ir(cod)Cl]2_2 and chiral phosphoramidite ligands in DMF at 70°C .
  • Dynamic Kinetic Resolution : For bicyclic systems, palladium catalysts with BINAP ligands resolve racemic mixtures during hydrogenation .
  • Computational Modeling : DFT studies predict transition-state geometries to optimize ligand design for asymmetric induction .

Q. How do contradictory data on reaction yields in literature studies arise, and how can they be reconciled?

  • Methodological Answer :

  • Solvent Effects : Yields vary with solvent polarity; DMF vs. THF alters activation barriers in cyclization steps .
  • Catalyst Loading : Substoichiometric iridium (5 mol%) vs. stoichiometric EDC·HCl in coupling reactions impacts efficiency .
  • Reaction Monitoring : Real-time FTIR or 19^{19}F NMR tracks intermediates, preventing over-reduction or ester hydrolysis .

Q. What strategies mitigate the compound’s instability under acidic or oxidative conditions during biological assays?

  • Methodological Answer :

  • Prodrug Design : Masking the hydroxymethyl group as an acetoxybenzyl ester enhances stability in physiological pH .
  • Buffer Optimization : Phosphate-buffered saline (pH 7.4) with 10% DMSO minimizes degradation .
  • LC-MS Stability Studies : Quantifies degradation products (e.g., tert-butyl alcohol) under simulated assay conditions .

Q. How can computational methods predict the compound’s interaction with biological targets like glutamate carboxypeptidase II?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models ligand-receptor binding using crystal structures (PDB: 2OOT) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .
  • QSAR Models : Correlate substituent effects (e.g., hydroxymethyl vs. methyl) with inhibitory potency (IC50_{50}) .

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